
(R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group and a dichlorophenyl group attached to a butyric acid backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,6-dichlorophenylacetic acid.
Formation of Intermediate: The intermediate is formed by reacting 2,6-dichlorophenylacetic acid with a suitable amine under controlled conditions.
Chiral Resolution: The chiral resolution of the intermediate is achieved using chiral catalysts or resolving agents to obtain the desired ®-enantiomer.
Final Product: The final product, ®-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid, is obtained through purification and crystallization processes.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Catalysis: Chiral catalysts are employed to enhance the selectivity and efficiency of the reaction.
Purification: Advanced purification techniques such as chromatography and crystallization are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxides: Formed from oxidation reactions.
Amines: Resulting from reduction reactions.
Substituted Derivatives: Produced from substitution reactions.
Scientific Research Applications
®-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity.
Pathways Involved: It influences biochemical pathways related to neurotransmission, inflammation, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dichlorophenyl)amino benzaldehyde: Shares the dichlorophenyl group but differs in its functional groups and overall structure.
Diclofenac: A well-known non-steroidal anti-inflammatory drug with a similar dichlorophenyl group.
Uniqueness
®-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of ®-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2R)-2-amino-4-(2,6-dichlorophenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c11-7-2-1-3-8(12)6(7)4-5-9(13)10(14)15/h1-3,9H,4-5,13H2,(H,14,15)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJMOCTVPCVSRM-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCC(C(=O)O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CC[C@H](C(=O)O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

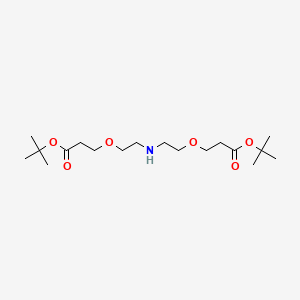
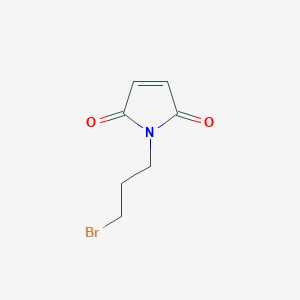


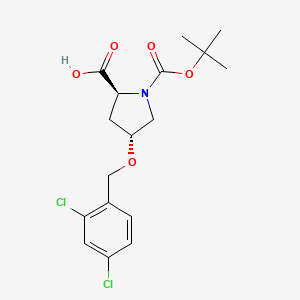

![(R)-a-(Boc-amino)-[1,1'-biphenyl]-3-propanoic acid](/img/structure/B8178691.png)
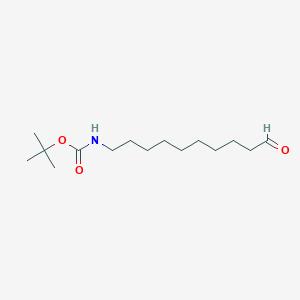

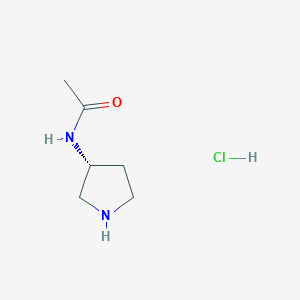
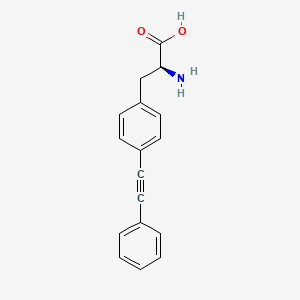
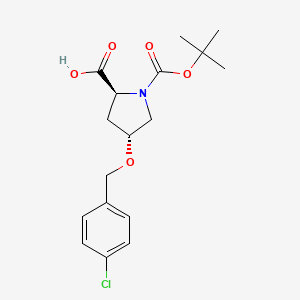
![(2S,4R)-4-[(2,4-difluorophenyl)methoxy]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8178729.png)
